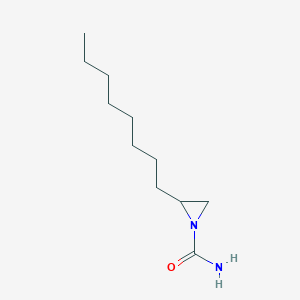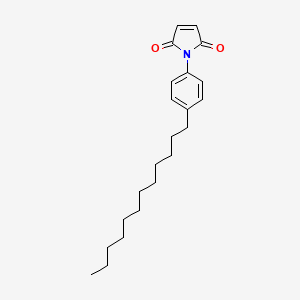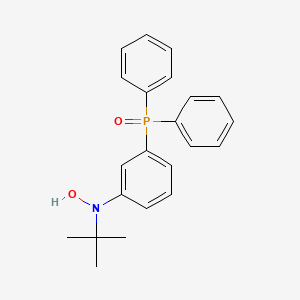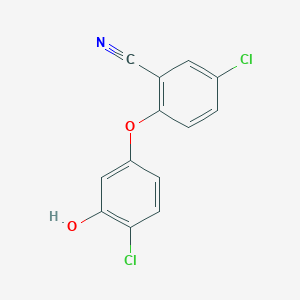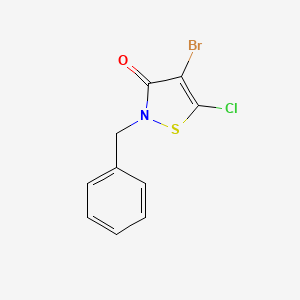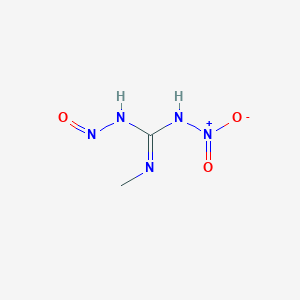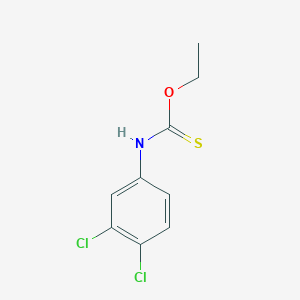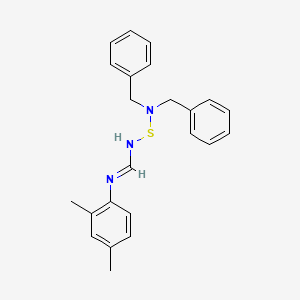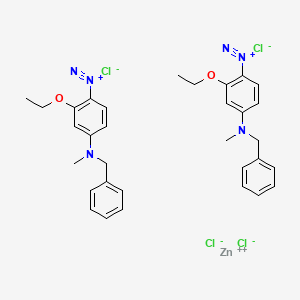
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is a complex organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride typically involves the diazotization of p-(N-Benzyl-N-methylamino)-2-ethoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then stabilized with zinc chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline or neutral conditions to facilitate the formation of azo compounds.
Reduction Reactions: Often performed using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Azo Compounds: Formed through coupling reactions, widely used in dyes and pigments.
Substituted Aromatic Compounds: Formed through substitution reactions, useful in various organic syntheses.
Aniline Derivatives: Formed through reduction reactions, serve as intermediates in the synthesis of other compounds.
科学的研究の応用
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
作用機序
The mechanism of action of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, while in substitution reactions, it forms new carbon-nitrogen bonds.
類似化合物との比較
Similar Compounds
N-Benzyl-N-methylethanolamine: A related compound with similar reactivity but different functional groups.
N-Benzylmethylamine: Another similar compound used in organic synthesis.
2-(N-Benzyl-N-methylamino)ethanol: Shares structural similarities and is used in similar applications.
Uniqueness
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is unique due to its diazonium group, which imparts high reactivity and versatility in organic synthesis. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in both research and industrial applications.
特性
CAS番号 |
68400-20-4 |
|---|---|
分子式 |
C32H36Cl4N6O2Zn |
分子量 |
743.9 g/mol |
IUPAC名 |
zinc;4-[benzyl(methyl)amino]-2-ethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C16H18N3O.4ClH.Zn/c2*1-3-20-16-11-14(9-10-15(16)18-17)19(2)12-13-7-5-4-6-8-13;;;;;/h2*4-11H,3,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
YFOMHUPXMCWBFQ-UHFFFAOYSA-J |
正規SMILES |
CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


